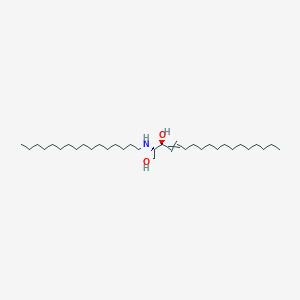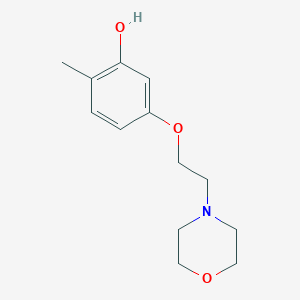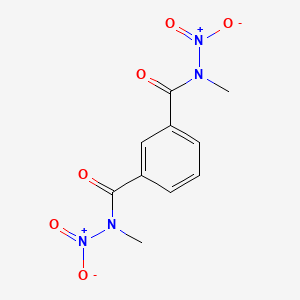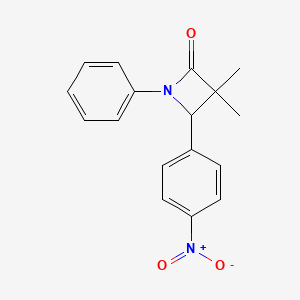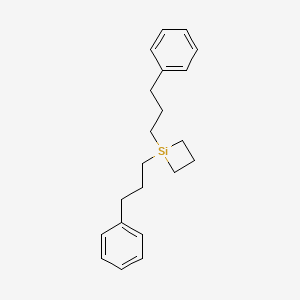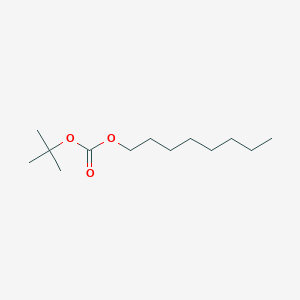
Tert-butyl octyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl octyl carbonate: is an organic compound that belongs to the class of carbonates It is characterized by the presence of a tert-butyl group and an octyl group attached to a carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl octyl carbonate typically involves the reaction of tert-butyl alcohol with octyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
tert-Butyl alcohol+octyl chloroformate→tert-butyl octyl carbonate+HCl
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Tert-butyl octyl carbonate can undergo hydrolysis in the presence of water, leading to the formation of tert-butyl alcohol and octanol.
Transesterification: This compound can participate in transesterification reactions with other alcohols, resulting in the exchange of the alkoxy groups.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Hydrolysis: Tert-butyl alcohol and octanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Tert-butyl alcohol and octanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl octyl carbonate is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups. It is also employed in the preparation of other carbonate esters.
Biology: In biological research, this compound is used as a protecting group for alcohols and phenols in the synthesis of complex molecules.
Medicine: This compound is utilized in the pharmaceutical industry for the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: this compound finds applications in the production of polymers, coatings, and adhesives due to its ability to form stable carbonate linkages.
Wirkmechanismus
The mechanism of action of tert-butyl octyl carbonate involves the formation of a stable carbonate ester linkage. The tert-butyl group provides steric hindrance, which enhances the stability of the compound. The carbonate moiety can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl methyl carbonate
- Tert-butyl ethyl carbonate
- Tert-butyl propyl carbonate
Comparison: Tert-butyl octyl carbonate is unique due to the presence of a longer octyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The longer chain can influence the solubility, boiling point, and reactivity of the compound, making it suitable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
844640-14-8 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
tert-butyl octyl carbonate |
InChI |
InChI=1S/C13H26O3/c1-5-6-7-8-9-10-11-15-12(14)16-13(2,3)4/h5-11H2,1-4H3 |
InChI-Schlüssel |
RHRWUXUMABTZIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


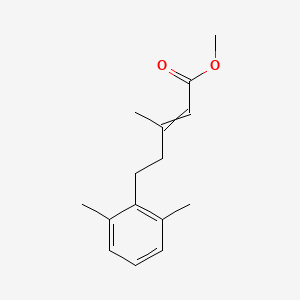
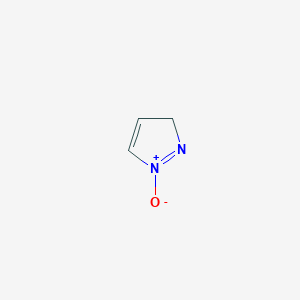


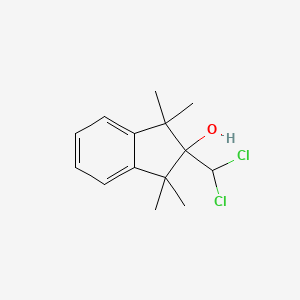
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14197133.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
